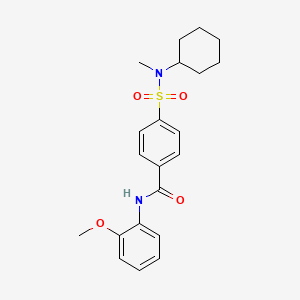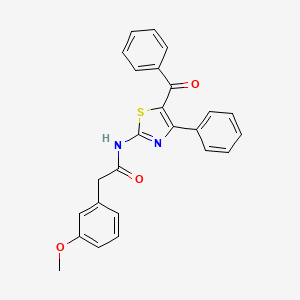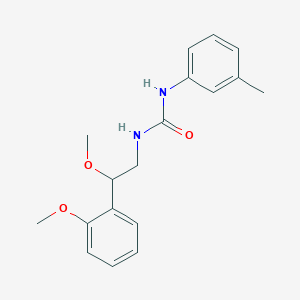![molecular formula C25H21N5O3 B2752889 2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide CAS No. 2380178-92-5](/img/structure/B2752889.png)
2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1,2,4-triazoloquinazolines . These compounds have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a histone acetyltransferase .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of these derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The structure is optimized by DFT (Density Functional Theory) and is consistent with the crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using methods like molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-6-5-7-18(14-16)26-22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-10-12-19(33-2)13-11-17/h3-14H,15H2,1-2H3,(H,26,31)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDPPUKMDOVZMB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=[NH+]C(=NN4C2=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N5O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)


![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2752820.png)



